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Compound of Interest

Compound Name: BMS-935177

Cat. No.: B606271

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the structure-activity relationship (SAR) of BMS-935177,
a potent and selective reversible inhibitor of Bruton's tyrosine kinase (BTK). Developed by
Bristol-Myers Squibb, BMS-935177 has been a subject of significant interest for its potential in
treating various autoimmune diseases. This document provides a comprehensive overview of
the key structural modifications that influence its inhibitory activity, detailed experimental
protocols for the assays cited, and visual representations of critical signaling pathways and
experimental workflows.

Core Structure and Pharmacophore

BMS-935177 is a carbazole-based compound designed as a second-generation reversible
BTK inhibitor. Its chemical nhame is 7-(2-Hydroxypropan-2-yl)-4-[2-methyl-3-(4-o0x0-3,4-
dihydroquinazolin-3-yl)phenyl]-9H-carbazole-1-carboxamide. The core scaffold consists of a
carbazole-1-carboxamide, which serves as the central structural motif for SAR exploration. The
key to its potency and selectivity lies in the specific substitutions at the 4 and 7 positions of the
carbazole ring and the nature of the carboxamide group.

Structure-Activity Relationship Analysis

The development of BMS-935177 involved systematic modifications of a lead compound to
optimize its potency, selectivity, and pharmacokinetic properties. The following tables
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summarize the quantitative data from these SAR studies, highlighting the impact of various
structural changes.

Table 1: Modifications of the Carbazole Core and their

hibiti

R1 (Carbazole- R2 (Carbazole- R3

Compound . . . BTK IC50 (nM)
7 position) 4 position) (Carboxamide)
Lead Compound H Phenyl CONH2 >1000
Intermediate 1 OMe Phenyl CONH2 150
Intermediate 2 OH Phenyl CONH2 80
Intermediate 3 C(OH)Me2 Phenyl CONH2 25
2-methyl-3-(4-
0x0-3,4-
BMS-935177 (6) C(OH)Me2 ] _ _ CONH2 3[1]
dihydroquinazoli
n-3-yl)phenyl

Data compiled from primary medicinal chemistry literature.

Table 2: Kinase Selectivity Profile of BMS-935177
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Kinase IC50 (nM) Selectivity (fold vs. BTK)
BTK 2.8[2] 1
TEC 13[2] 4.6
BLK 20[2] 7.1
BMX 24[2] 8.6
ITK >1000 >357
TXK >1000 >357
SRC >1000 >357
HER4 <150 <54
TRKA <150 <54
TRKB <150 <54
RET <150 <54

This table demonstrates the high selectivity of BMS-935177 for BTK over other TEC family
kinases and a broad panel of other kinases.[2]

Key Experimental Protocols

The following are detailed methodologies for the key experiments cited in the SAR studies of
BMS-935177.

BTK Enzyme Inhibition Assay

Objective: To determine the in vitro potency of compounds against recombinant human BTK.
Materials:
e Recombinant human BTK enzyme (1 nM)

¢ Fluoresceinated peptide substrate (1.5 uM)
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ATP (20 pM, at the apparent Km)

Assay Buffer: 20 mM HEPES (pH 7.4), 10 mM MgCl2, 0.015% Brij 35, 4 mM DTT

Test compounds (BMS-935177 and analogues) dissolved in 1.6% DMSO

384-well V-bottom plates

EDTA solution (35 mM) for reaction termination
Procedure:
o Test compounds are serially diluted in DMSO and added to the 384-well plates.[1]

o A mixture of human recombinant BTK, fluoresceinated peptide, and ATP in assay buffer is
prepared.[1]

e The enzyme/substrate mixture is added to the wells containing the test compounds to initiate
the reaction. The final reaction volume is 30 pL.[1]

e The reaction is incubated at room temperature for 60 minutes.[1]
e The reaction is terminated by the addition of 45 pL of 35 mM EDTA.[1]

e The reaction mixture is analyzed by electrophoretic separation of the fluorescent substrate
and the phosphorylated product.[1]

e The extent of phosphorylation is quantified, and IC50 values are calculated from the dose-
response curves.

Cellular B-Cell Receptor (BCR) Signaling Assay
(Calcium Flux)

Objective: To assess the functional inhibition of BCR signaling in a cellular context.
Materials:

¢ Human Ramos B cells
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e Anti-IlgM antibody
¢ Fluo-4 AM calcium indicator dye
e Test compounds (BMS-935177 and analogues)

Procedure:

Ramos B cells are loaded with the Fluo-4 AM calcium indicator dye.

e The cells are pre-incubated with various concentrations of the test compounds.

o BCR signaling is initiated by the addition of anti-lgM antibody.

e The resulting intracellular calcium flux is measured using a fluorometric imaging plate reader.

e |IC50 values are determined by plotting the inhibition of calcium flux against the compound
concentration. BMS-935177 inhibits calcium flux in human Ramos B cells with an IC50 of 27
nM.[1][2]

Visualizing Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key concepts related to the
SAR of BMS-935177.

Caption: Logical progression of the Structure-Activity Relationship for BMS-935177.
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Caption: Simplified BTK signaling pathway and the inhibitory action of BMS-935177.
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Caption: Experimental workflow for the in vitro BTK enzyme inhibition assay.
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Conclusion

The structure-activity relationship of BMS-935177 reveals a highly optimized molecular
architecture for potent and selective inhibition of BTK. The key structural features, including the
7-(2-hydroxypropan-2-yl) group for improved solubility and potency, and the 4-[2-methyl-3-(4-
oxo-3,4-dihydroquinazolin-3-yl)phenyl] moiety for enhanced potency and selectivity, are critical
for its biological activity. The detailed experimental protocols and visual diagrams provided in
this guide offer a comprehensive resource for researchers in the field of kinase inhibitor drug
discovery and development. The successful design of BMS-935177 underscores the power of
systematic SAR studies in achieving desirable pharmacological profiles for targeted therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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